molecular formula C10H10BrNOS B12457891 2-(4-Bromophenyl)-5-methyl-1,3-thiazolidin-4-one

2-(4-Bromophenyl)-5-methyl-1,3-thiazolidin-4-one

Cat. No.: B12457891
M. Wt: 272.16 g/mol
InChI Key: MHZNCUYSTDXVLD-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-methyl-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidine ring substituted with a bromophenyl group at the 2-position and a methyl group at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-methyl-1,3-thiazolidin-4-one typically involves the reaction of 4-bromobenzaldehyde with thiourea and methyl iodide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidine ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-methyl-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-methyl-1,3-thiazolidin-4-one
  • 2-(4-Fluorophenyl)-5-methyl-1,3-thiazolidin-4-one
  • 2-(4-Methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one

Uniqueness

2-(4-Bromophenyl)-5-methyl-1,3-thiazolidin-4-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C10H10BrNOS

Molecular Weight

272.16 g/mol

IUPAC Name

2-(4-bromophenyl)-5-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H10BrNOS/c1-6-9(13)12-10(14-6)7-2-4-8(11)5-3-7/h2-6,10H,1H3,(H,12,13)

InChI Key

MHZNCUYSTDXVLD-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(S1)C2=CC=C(C=C2)Br

Origin of Product

United States

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